2-{[(3-bromophenyl)methyl]sulfanyl}-5-methyl-3-(3-methylbutyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
2-{[(3-bromophenyl)methyl]sulfanyl}-5-methyl-3-(3-methylbutyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-bromophenyl)methyl]sulfanyl}-5-methyl-3-(3-methylbutyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrrolo[3,2-d]pyrimidin-4-one core and the subsequent introduction of the various substituents. Common synthetic routes may involve:
Formation of the Pyrrolo[3,2-d]pyrimidin-4-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-bromophenyl Group: This step often involves a bromination reaction using reagents such as N-bromosuccinimide (NBS).
Attachment of the Sulfanyl Group: This can be done through nucleophilic substitution reactions.
Addition of the Methyl and Phenyl Groups: These groups can be introduced through alkylation and arylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-bromophenyl)methyl]sulfanyl}-5-methyl-3-(3-methylbutyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3-bromophenyl)methyl]sulfanyl}-5-methyl-3-(3-methylbutyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving sulfanyl and bromophenyl groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(3-bromophenyl)methyl]sulfanyl}-5-methyl-3-(3-methylbutyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The bromophenyl group can participate in halogen bonding, affecting the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- **2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid
- **2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
Uniqueness
2-{[(3-bromophenyl)methyl]sulfanyl}-5-methyl-3-(3-methylbutyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-5-methyl-3-(3-methylbutyl)-7-phenylpyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BrN3OS/c1-17(2)12-13-29-24(30)23-22(21(15-28(23)3)19-9-5-4-6-10-19)27-25(29)31-16-18-8-7-11-20(26)14-18/h4-11,14-15,17H,12-13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEONNYKUZDOQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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